molecular formula C5H13ClN2 B3282606 (S)-2-Methylpiperazine hydrochloride CAS No. 75336-85-5

(S)-2-Methylpiperazine hydrochloride

Cat. No. B3282606
CAS RN: 75336-85-5
M. Wt: 136.62 g/mol
InChI Key: HDJSDBRVZJYCSL-JEDNCBNOSA-N
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Description

(S)-2-Methylpiperazine hydrochloride is a chemical compound that has gained significant attention in scientific research over the years. It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Methylpiperazine hydrochloride is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain chemicals in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
(S)-2-Methylpiperazine hydrochloride has various biochemical and physiological effects. It has been shown to have antiviral, antibacterial, and antifungal properties. It is also known to have analgesic and anti-inflammatory effects. Additionally, (S)-2-Methylpiperazine hydrochloride has been shown to have anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-2-Methylpiperazine hydrochloride is its versatility in scientific research. It can be used as a building block in the synthesis of various pharmaceuticals and agrochemicals, as well as in the synthesis of chiral ligands. Another advantage is its low toxicity, which makes it safe to handle in the laboratory.
However, (S)-2-Methylpiperazine hydrochloride also has some limitations for lab experiments. One limitation is its hygroscopic nature, which makes it difficult to handle and store. Another limitation is its high cost, which can limit its use in certain experiments.

Future Directions

There are various future directions for research on (S)-2-Methylpiperazine hydrochloride. One direction is the synthesis of new derivatives of (S)-2-Methylpiperazine hydrochloride with improved properties. Another direction is the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to understand the mechanism of action of (S)-2-Methylpiperazine hydrochloride and its effects on the body.

Scientific Research Applications

(S)-2-Methylpiperazine hydrochloride has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the synthesis of chiral ligands, which are used in asymmetric synthesis. Additionally, (S)-2-Methylpiperazine hydrochloride is used as a reagent in the synthesis of various organic compounds.

properties

IUPAC Name

(2S)-2-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c1-5-4-6-2-3-7-5;/h5-7H,2-4H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJSDBRVZJYCSL-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methylpiperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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